molecular formula C8H14Cl2N2 B1391185 3-Pyridin-2-YL-propylamine dihydrochloride CAS No. 15583-20-7

3-Pyridin-2-YL-propylamine dihydrochloride

Cat. No.: B1391185
CAS No.: 15583-20-7
M. Wt: 209.11 g/mol
InChI Key: FTRWQMTUYKRHCV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Pyridin-2-YL-propylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for certain enzymes, thereby affecting their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s function .

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the expression of specific genes, which in turn affects the production of proteins involved in various cellular processes. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit specific metabolic enzymes, resulting in the accumulation or depletion of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its activity and function, as it may be concentrated in specific areas where it exerts its effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or cellular structures. The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-YL-propylamine dihydrochloride involves the reaction of pyridine derivatives with propylamine under specific conditions. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method involves the use of titanacyclopropanes reacting with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-YL-propylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

3-Pyridin-2-YL-propylamine dihydrochloride is widely used in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-pyridin-2-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,3,5-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWQMTUYKRHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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